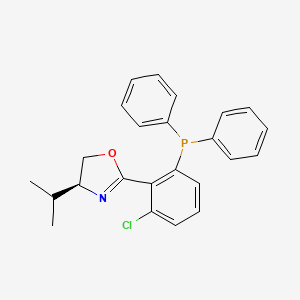
(S)-2-(2-Chloro-6-(diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(2-Chloro-6-(diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole is a chiral ligand commonly used in asymmetric catalysis. This compound is notable for its ability to facilitate various chemical reactions with high enantioselectivity, making it valuable in the synthesis of pharmaceuticals and fine chemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-Chloro-6-(diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole typically involves the following steps:
Formation of the Oxazole Ring: This step involves the cyclization of an appropriate precursor, such as an amino alcohol, with a carboxylic acid derivative under dehydrating conditions.
Introduction of the Phosphine Group: The diphenylphosphino group is introduced via a substitution reaction, often using a chlorophosphine reagent.
Chlorination: The chloro group is introduced through a halogenation reaction, typically using thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphine group, forming phosphine oxides.
Reduction: Reduction reactions can occur at the oxazole ring or the chlorinated aromatic ring.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides are used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Reduced oxazole derivatives.
Substitution: Substituted aromatic compounds with various functional groups replacing the chloro group.
科学研究应用
(S)-2-(2-Chloro-6-(diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole is widely used in:
Chemistry: As a chiral ligand in asymmetric catalysis, it is crucial for the synthesis of enantiomerically pure compounds.
Biology: It is used in the study of enzyme mechanisms and the development of enzyme inhibitors.
Medicine: The compound is involved in the synthesis of chiral drugs, which are essential for treating various diseases.
Industry: It is used in the production of fine chemicals and agrochemicals, where enantioselectivity is critical.
作用机制
The compound exerts its effects primarily through its role as a chiral ligand. It coordinates with metal centers in catalytic complexes, inducing chirality in the resulting products. The molecular targets include transition metals like palladium, platinum, and rhodium, which are commonly used in catalytic cycles. The pathways involved typically include oxidative addition, migratory insertion, and reductive elimination steps.
相似化合物的比较
Similar Compounds
®-2-(2-Chloro-6-(diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole: The enantiomer of the compound, used in similar applications but with opposite chirality.
2-(2-Chloro-6-(diphenylphosphino)phenyl)-4,5-dihydrooxazole: Lacks the isopropyl group, resulting in different steric and electronic properties.
2-(Diphenylphosphino)phenyl-4,5-dihydrooxazole: Lacks both the chloro and isopropyl groups, leading to reduced enantioselectivity.
Uniqueness
(S)-2-(2-Chloro-6-(diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole is unique due to its combination of steric and electronic properties, which provide high enantioselectivity and reactivity in asymmetric catalysis. The presence of the chloro and isopropyl groups enhances its ability to induce chirality and stabilize catalytic intermediates.
属性
分子式 |
C24H23ClNOP |
|---|---|
分子量 |
407.9 g/mol |
IUPAC 名称 |
[3-chloro-2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-diphenylphosphane |
InChI |
InChI=1S/C24H23ClNOP/c1-17(2)21-16-27-24(26-21)23-20(25)14-9-15-22(23)28(18-10-5-3-6-11-18)19-12-7-4-8-13-19/h3-15,17,21H,16H2,1-2H3/t21-/m1/s1 |
InChI 键 |
WHYRFODUDIYTCE-OAQYLSRUSA-N |
手性 SMILES |
CC(C)[C@H]1COC(=N1)C2=C(C=CC=C2Cl)P(C3=CC=CC=C3)C4=CC=CC=C4 |
规范 SMILES |
CC(C)C1COC(=N1)C2=C(C=CC=C2Cl)P(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


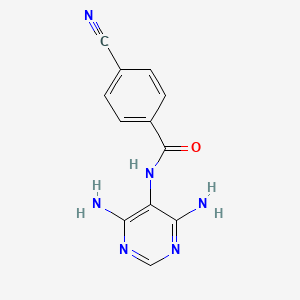

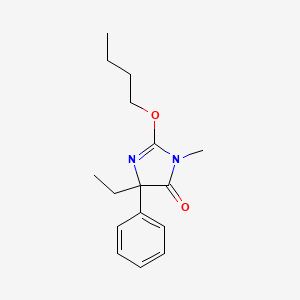
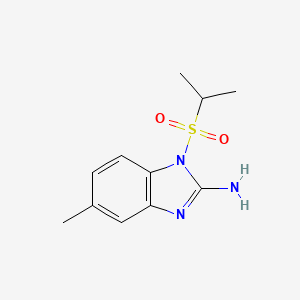

![N,N-Dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[5,4-c]azepin-4-amine hydrochloride](/img/structure/B15218177.png)
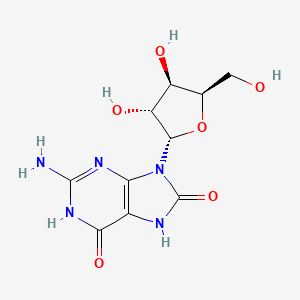
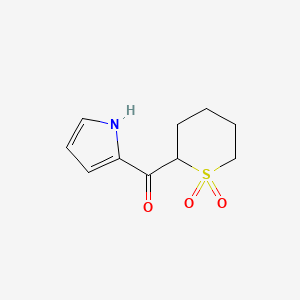
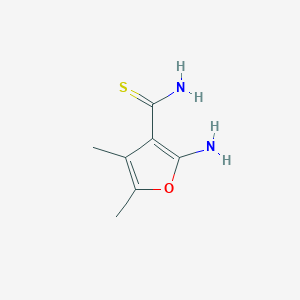
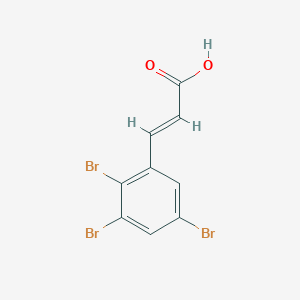
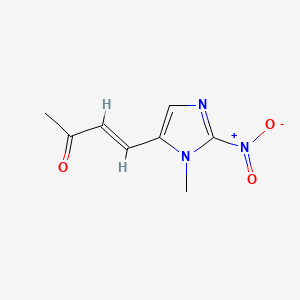
![tert-Butyl 8-(hydroxymethyl)-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B15218220.png)
![2-(6-(4-Fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)acetic acid](/img/structure/B15218237.png)
![(5R,7R)-7-Methyl-1,6-dioxaspiro[4.5]decane](/img/structure/B15218238.png)
